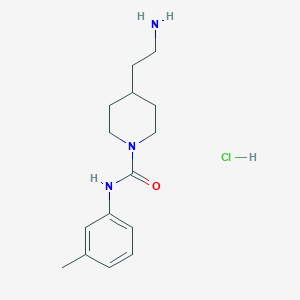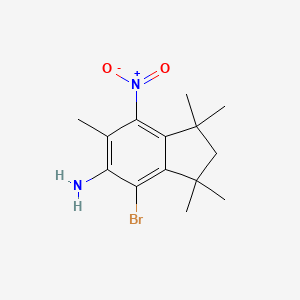
4-(2-氨基乙基)-N-(3-甲基苯基)哌啶-1-甲酰胺盐酸盐
描述
4-(2-aminoethyl)-N-(3-methylphenyl)piperidine-1-carboxamide hydrochloride, commonly known as 4-AEP, is a synthetic compound that has a wide range of applications in the scientific research field. It is a chiral, water-soluble compound that has been found to have a variety of effects on the body, both biochemically and physiologically.
科学研究应用
CGRP 受体拮抗作用
4-(2-氨基乙基)-N-(3-甲基苯基)哌啶-1-甲酰胺盐酸盐因其作为降钙素基因相关肽 (CGRP) 受体拮抗剂的作用而受到研究。这涉及一个复杂的合成过程,突出了其在开发受 CGRP 受体影响的疾病治疗方面的潜力 (Cann 等人,2012 年)。
HIV-1 抑制
研究发现,哌啶-4-甲酰胺的衍生物(与所讨论的化合物在结构上相似)是 HIV-1 的有效抑制剂。这些衍生物表现出很高的 CCR5 结合亲和力和对膜融合的有效抑制,表明在 HIV-1 治疗中具有潜在应用 (Imamura 等人,2006 年)。
潜在抗精神病药
哌啶-1-甲酰胺盐酸盐的杂环类似物已被评估为潜在的抗精神病药。这项研究调查了该化合物对包括多巴胺和血清素受体在内的各种受体的亲和力,证明了其在抗精神病药物开发中的潜力 (Norman 等人,1996 年)。
神经性疼痛管理
对一系列瞬时受体电位香草素型 1 (TRPV1) 拮抗剂(包括哌啶-1-甲酰胺盐酸盐的衍生物)的研究表明对神经性疼痛有显着作用。这表明该化合物在疼痛管理中的潜在效用 (Oka 等人,2018 年)。
乙酰胆碱酯酶抑制
一些哌啶衍生物已被合成并评估其抗乙酰胆碱酯酶 (anti-AChE) 活性。这在诸如阿尔茨海默症等疾病的潜在治疗方面具有重要意义,其中 AChE 抑制剂起着至关重要的作用 (Sugimoto 等人,1990 年)。
抗血管生成和 DNA 切割活性
哌啶-4-甲酰胺的衍生物显示出显着的抗血管生成和 DNA 切割活性,表明它们作为抗癌剂的潜在应用 (Kambappa 等人,2017 年)。
属性
IUPAC Name |
4-(2-aminoethyl)-N-(3-methylphenyl)piperidine-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O.ClH/c1-12-3-2-4-14(11-12)17-15(19)18-9-6-13(5-8-16)7-10-18;/h2-4,11,13H,5-10,16H2,1H3,(H,17,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEJXAGLRDGXSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCC(CC2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B1372125.png)







![3-(Benzyl-Oxy)-1-Oxa-8-Azaspiro[4.5]Decane](/img/structure/B1372137.png)


